molecular formula C18H19FN2O4S B11346064 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B11346064
M. Wt: 378.4 g/mol
InChI Key: URSXLGPUSLWALZ-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazin ring system, which is a sulfur-containing heterocycle, and is substituted with a fluoro group and a methoxypropyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazin ring system: This can be achieved through a cyclization reaction involving appropriate aromatic precursors and sulfur sources under controlled conditions.

    Introduction of the fluoro group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the methoxypropyl acetamide moiety: This step involves the reaction of the intermediate with 3-methoxypropylamine and acetic anhydride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazin ring can be further oxidized to form sulfone or sulfoxide derivatives.

    Reduction: The compound can be reduced to remove the fluoro group or to modify the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfone or sulfoxide derivatives, de-fluorinated compounds, and various substituted analogs.

Scientific Research Applications

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-hydroxyethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxypropyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19FN2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C18H19FN2O4S/c1-25-10-4-9-20-18(22)12-21-16-8-7-13(19)11-15(16)14-5-2-3-6-17(14)26(21,23)24/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,20,22)

InChI Key

URSXLGPUSLWALZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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